molecular formula C15H20O B13526959 2-(3,5-Dimethylphenyl)cycloheptan-1-one

2-(3,5-Dimethylphenyl)cycloheptan-1-one

Cat. No.: B13526959
M. Wt: 216.32 g/mol
InChI Key: UOCRVHMPXOIYGP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a carbon-carbon bond between the cycloheptanone and the Grignard reagent, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    2-(3,5-Dimethylphenyl)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    3,5-Dimethylacetophenone: Similar phenyl substitution but with an acetophenone structure.

Uniqueness

2-(3,5-Dimethylphenyl)cycloheptan-1-one is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its five- and six-membered analogs

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)cycloheptan-1-one

InChI

InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)14-6-4-3-5-7-15(14)16/h8-10,14H,3-7H2,1-2H3

InChI Key

UOCRVHMPXOIYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCCC2=O)C

Origin of Product

United States

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